molecular formula C23H24BrN3O3 B2636687 1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 879449-93-1

1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2636687
M. Wt: 470.367
InChI Key: MGMFNTSIETVCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Binding Affinity

Novel Spiropiperidines as Ligands : Research has identified spiropiperidines, including compounds with structures similar to the chemical , as highly potent and selective ligands for σ-receptors. These compounds are synthesized through a series of steps starting from bromoacetals and involve cyclization processes to achieve the desired spiro structure. Studies have shown that specific substituents at the piperidine nitrogen atom and the methoxy group in position 3 are beneficial for high σ1-receptor affinity. These findings suggest the potential application of such compounds in the development of new therapeutic agents targeting σ-receptors (Maier & Wünsch, 2002).

Antimicrobial, Anti-inflammatory, and Antioxidant Activities

Spiro Derivatives of Pyrazolo[1,5-c][1,3]benzoxazines : A study on spiro derivatives related to the chemical structure explored their antimicrobial, anti-inflammatory, and antioxidant activities. The research found compounds with high antimicrobial activity against specific bacterial strains, compounds with anti-inflammatory effects superior to reference drugs like diclofenac, and compounds with significant antioxidant activity. These results demonstrate the therapeutic potential of spiro derivatives in treating infections, inflammation, and oxidative stress-related conditions (Mandzyuk et al., 2020).

Electrochemical Synthesis and Pharmacological Activities

Electrochemical Synthesis and Pharmacological Potential : Another study focused on the electrochemical synthesis of arylthiobenzazoles starting from a compound structurally similar to the one , revealing a novel method for preparing such compounds. This research indicates that electrochemically generated intermediates can participate in reactions leading to potentially pharmacologically active products. The study's insights into the mechanisms of these reactions open avenues for synthesizing new compounds with therapeutic applications (Amani & Nematollahi, 2012).

properties

IUPAC Name

1-[9-bromo-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O3/c1-15(28)26-11-9-23(10-12-26)27-21(19-13-17(24)5-8-22(19)30-23)14-20(25-27)16-3-6-18(29-2)7-4-16/h3-8,13,21H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMFNTSIETVCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.